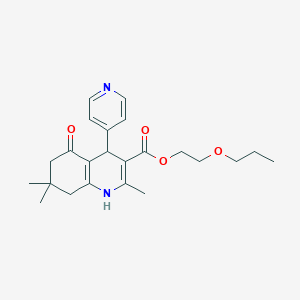
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ANAA and has a molecular formula of C16H16N4O4. ANAA is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone.
科学的研究の応用
ANAA has been extensively studied for its potential applications in various fields. In the field of medicine, ANAA has shown promising results in the treatment of cancer. Studies have shown that ANAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ANAA has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that ANAA inhibits the formation of beta-amyloid plaques, which are responsible for the development of Alzheimer's disease.
ANAA has also been studied for its potential applications in the field of material science. ANAA can be used as a monomer in the synthesis of polymers with improved thermal stability and mechanical properties. ANAA can also be used as a building block for the synthesis of functional materials like fluorescent sensors and molecular switches.
作用機序
ANAA exerts its biological effects by inhibiting the activity of various enzymes and proteins. ANAA inhibits the activity of histone deacetylases, which are responsible for the regulation of gene expression. ANAA also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. ANAA also inhibits the activity of topoisomerases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
ANAA has been shown to have various biochemical and physiological effects. ANAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ANAA also inhibits the formation of beta-amyloid plaques, which are responsible for the development of Alzheimer's disease. ANAA has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
ANAA has several advantages for lab experiments. ANAA is readily available and can be synthesized using a simple and efficient method. ANAA is also stable under normal laboratory conditions. However, ANAA has some limitations for lab experiments. ANAA is toxic and should be handled with care. ANAA is also expensive, which may limit its use in some experiments.
将来の方向性
ANAA has several potential applications in various fields, and future research should focus on exploring these applications further. In the field of medicine, future research should focus on the development of ANAA-based therapies for the treatment of cancer and Alzheimer's disease. In the field of material science, future research should focus on the synthesis of ANAA-based polymers with improved properties. Future research should also focus on the development of new synthesis methods for ANAA and its derivatives.
合成法
ANAA can be synthesized using a variety of methods, but the most common method involves the reaction between 2-aminoacetophenone and allyl isocyanate in the presence of a catalyst. The resulting product is then reacted with 4-nitrobenzaldehyde to obtain ANAA. This synthesis method is efficient and yields high-quality ANAA.
特性
IUPAC Name |
(E)-2-acetamido-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-8-15-14(19)13(16-10(2)18)9-11-4-6-12(7-5-11)17(20)21/h3-7,9H,1,8H2,2H3,(H,15,19)(H,16,18)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBSVSYKVNYSBP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5206569.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)

![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)

![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)